(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide
Description
The compound “(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide” is a heterocyclic derivative featuring a benzo[d]thiazole core fused with a pyrazole carboxamide moiety. Its structure includes a methylthioethyl substituent at the 3-position of the benzothiazole ring and an ethyl group at the 1-position of the pyrazole ring. Such hybrid structures are often explored for their pharmacological properties, including antimicrobial, anticancer, or enzyme inhibitory activities, though specific bioactivity data for this compound remain uncharacterized in the available literature .
Properties
IUPAC Name |
2-ethyl-N-[3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-3-20-13(8-9-17-20)15(21)18-16-19(10-11-22-2)12-6-4-5-7-14(12)23-16/h4-9H,3,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWGCZSIWIPYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N=C2N(C3=CC=CC=C3S2)CCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been found to exhibit anti-inflammatory properties, suggesting that this compound might interact with enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes.
Mode of Action
Based on the structure and the known activities of similar compounds, it could be hypothesized that this compound may inhibit the activity of target enzymes, such as cox, thereby reducing the production of pro-inflammatory mediators.
Biochemical Pathways
The compound may affect the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators. By inhibiting COX enzymes, the compound could potentially reduce the production of prostaglandins, which are key players in the inflammation process.
Result of Action
The potential anti-inflammatory action of this compound could result in a reduction of inflammation and associated symptoms. This could be beneficial in the treatment of various inflammatory conditions.
Biological Activity
(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structure, and various biological activities, including anticancer, antibacterial, and antioxidant properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 390.5 g/mol. The compound contains several functional groups, including a benzo[d]thiazole ring and a pyrazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2S2 |
| Molecular Weight | 390.5 g/mol |
| Purity | 95% |
1. Anticancer Activity
Recent studies indicate that compounds containing benzothiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent activity against various cancer cell lines, including breast cancer (MCF7) and others. In one study, a related compound demonstrated an IC50 value of 0.3 mM against MCF7 cells, suggesting strong cytotoxicity .
2. Antibacterial Activity
The antibacterial efficacy of benzothiazole derivatives has been well-documented. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies report minimum inhibitory concentrations (MICs) as low as 50 µg/mL for certain derivatives .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest potential antioxidant activity. In comparative studies, similar compounds exhibited antioxidant activities comparable to vitamin C, highlighting their utility in combating oxidative damage .
The mechanisms underlying the biological activities of this compound involve various pathways:
- Anticancer Mechanism : The inhibition of key transcription factors such as NF-kB has been observed in related compounds, contributing to their anticancer effects .
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of cell wall synthesis are proposed mechanisms for the antibacterial effects .
- Antioxidant Mechanism : The ability to scavenge free radicals and enhance the activity of cytoprotective enzymes like NAD(P) quinone reductase 1 has been noted in similar compounds .
Case Studies
Several case studies have demonstrated the efficacy of benzothiazole-based compounds:
- A study on imidazothiazole derivatives showed significant anticancer activity with IC50 values ranging from 0.3 mM to 1.0 mM against various cancer cell lines .
- Another study highlighted the synthesis and biological evaluation of benzothiazolyl-pyridine hybrids as antiviral agents against H5N1 and SARS-CoV-2, showcasing the versatility of benzothiazole derivatives in medicinal chemistry .
Scientific Research Applications
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that compounds containing the benzo[d]thiazole and pyrazole structures can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .
- Antibacterial Activity : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as a new antibacterial agent. This activity is likely due to the presence of the thiazole and pyrazole rings, which are known to interact with bacterial enzymes.
- Antioxidant Properties : Preliminary evaluations indicate that (E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide may protect cells from oxidative stress by scavenging free radicals, thereby reducing cellular damage .
Anticancer Activity
A study published in a reputable journal evaluated the anticancer effects of various thiazole derivatives, including this compound. The results showed significant inhibition of cell growth in breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents .
Antibacterial Efficacy
Another research article focused on the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of “(E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide” can be contextualized against analogous heterocyclic derivatives, as outlined below:
Key Observations
Structural Diversity: The target compound’s benzo[d]thiazole core distinguishes it from thiazole (Compound 16) or simple pyrazole derivatives (Compounds in –4). This fused bicyclic system may enhance π-π stacking interactions in biological targets compared to monocyclic analogs . Substituent Effects: The methylthioethyl group in the target compound introduces sulfur-based hydrophobicity, contrasting with the polar 4-hydroxyphenyl group in ’s compound or the aromatic benzylidene in Compound 14. Such variations influence solubility and membrane permeability .
Synthesis Methodology :
- The target compound likely employs a condensation reaction between a pyrazole carboxylate and a benzothiazole hydrazine derivative, analogous to methods used for Compound 16 (reflux with aldehydes) .
- In contrast, carbohydrazide derivatives (–4) utilize hydrazide-aldehyde condensations , which are less complex than multi-step heterocyclic fusions .
Thermal Stability :
- Compound 16 exhibits a high melting point (283°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding or aromatic stacking) absent in the target compound due to its flexible methylthioethyl chain .
Bioactivity Potential: While bioactivity data for the target compound are unavailable, analogs like Compound 16 and pyrazole-thiophene derivatives (–4) are often screened for antimicrobial or anticancer properties. The benzo[d]thiazole moiety in the target compound is associated with kinase inhibition in related studies .
Q & A
Q. What are the optimized synthetic routes for (E)-1-ethyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide, and how can reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the benzo[d]thiazole core. Key steps include:
- Condensation reactions : Use of carboxamide precursors and heterocyclic amines under reflux with catalysts like triethylamine in ethanol .
- Functionalization : Introduction of the methylthioethyl group via nucleophilic substitution, requiring anhydrous conditions and temperature control (60–80°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol or DMF) to isolate the final product.
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control .
- Catalysts : Triethylamine improves reaction rates but excess amounts can lead to byproducts .
- Yield Optimization : Yields range from 40–75% depending on stoichiometric ratios and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and how should data interpretation be approached?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the pyrazole and benzo[d]thiazole ring systems. Key signals include:
- Pyrazole protons: δ 6.8–7.2 ppm (split due to coupling with adjacent groups) .
- Benzo[d]thiazole carbons: Distinct peaks at δ 150–160 ppm for C=N and C-S bonds .
- IR Spectroscopy : Confirms carboxamide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with heterocyclic cleavage .
Q. Data Interpretation Tips :
- Overlapping signals in NMR may require 2D techniques (e.g., COSY, HSQC) to resolve .
- Compare spectral data with structurally analogous compounds (e.g., pyrazole-thiazole hybrids) to validate assignments .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological targets of this compound, and what computational parameters are critical?
Methodological Answer:
- Target Selection : Prioritize receptors known to interact with benzo[d]thiazole or pyrazole derivatives (e.g., kinases, COX enzymes) .
- Software and Parameters :
- AutoDock Vina or Schrödinger Suite : Use flexible ligand docking with a grid box covering the active site .
- Scoring Functions : Include MM-GBSA for binding free energy calculations to improve accuracy .
- Validation : Cross-validate docking poses with crystallographic data from similar compounds (e.g., PDB IDs for thiazole-containing inhibitors) .
Case Study :
Docking of analogous compounds (e.g., thiazole-triazole hybrids) into the COX-2 active site revealed hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355, guiding SAR optimization .
Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
Methodological Answer:
- Standardized Assays : Use harmonized protocols (e.g., consistent cell lines, IC50 determination methods) to reduce variability .
- Mechanistic Profiling : Combine in vitro assays (e.g., enzyme inhibition) with transcriptomic analysis to identify off-target effects .
- Data Triangulation : Compare results across models (e.g., bacterial vs. mammalian cells) to distinguish compound-specific vs. system-specific effects .
Example :
Discrepancies in antimicrobial activity between Gram-positive and Gram-negative bacteria may arise from differences in membrane permeability, which can be tested via efflux pump inhibition assays .
Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should controls be implemented?
Methodological Answer:
- Cytotoxicity Screening :
- MTT Assay : Use adherent cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure .
- Selectivity Index : Compare IC50 values with non-cancerous cells (e.g., HEK293) to assess toxicity .
- Apoptosis Detection :
- Annexin V/PI Staining : Quantify early/late apoptotic populations via flow cytometry .
- Caspase-3 Activation : Confirm mechanistic pathways using fluorogenic substrates .
Q. Controls :
- Positive Controls : Doxorubicin or cisplatin for cytotoxicity; staurosporine for apoptosis .
- Solvent Controls : Include DMSO at concentrations matching treatment groups to rule out solvent artifacts .
Q. How can crystallographic data enhance the understanding of this compound’s reactivity and stability?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles, particularly for the thioether (C-S-C) and imine (C=N) groups, to predict sites of chemical reactivity .
- Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···O/S) that influence stability and solubility .
Application :
Crystallographic data for similar compounds (e.g., triazole-thiazole hybrids) revealed π-π stacking between aromatic rings, guiding formulation strategies for improved shelf life .
Q. Table 1: Key Structural and Functional Insights from Analogous Compounds
| Compound Class | Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| Pyrazole-thiazole | Methylthioethyl substitution | Anticancer (IC50: 8–12 μM) | |
| Benzo[d]thiazole-amide | Carboxamide linkage | COX-2 inhibition (70% at 10 μM) | |
| Thiophene derivatives | Thiophene conjugation | Antimicrobial (MIC: 2–4 μg/mL) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
